molecular formula C53H95N2O11P B12923909 (2R)-3-(((2-(4-((2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-yl)methyl)cyclohexanecarboxamido)ethoxy)(hydroxy)phosphoryl)oxy)propane-1,2-diyl distearate

(2R)-3-(((2-(4-((2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-yl)methyl)cyclohexanecarboxamido)ethoxy)(hydroxy)phosphoryl)oxy)propane-1,2-diyl distearate

Cat. No.: B12923909
M. Wt: 967.3 g/mol
InChI Key: RECGFAKBUZGNCV-OCPMVZMQSA-N
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Description

(2R)-3-(((2-(4-((2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-yl)methyl)cyclohexanecarboxamido)ethoxy)(hydroxy)phosphoryl)oxy)propane-1,2-diyl distearate: is a complex organic compound with potential applications in various scientific fields. This compound features multiple functional groups, including amide, ester, and phosphate groups, which contribute to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R)-3-(((2-(4-((2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-yl)methyl)cyclohexanecarboxamido)ethoxy)(hydroxy)phosphoryl)oxy)propane-1,2-diyl distearate typically involves multi-step organic reactions. The process begins with the preparation of intermediate compounds, which are then subjected to various reaction conditions to form the final product. Common synthetic routes include:

    Amide Formation: The initial step involves the formation of an amide bond between a cyclohexanecarboxylic acid derivative and a pyrrole derivative.

    Phosphorylation: The intermediate amide compound is then phosphorylated using a phosphorylating agent such as phosphorus oxychloride.

    Esterification: The final step involves the esterification of the phosphorylated intermediate with stearic acid to form the distearate ester.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and optimized reaction conditions to ensure high yield and purity. The process typically includes:

    Batch Reactors: Utilization of batch reactors for controlled synthesis and monitoring of reaction parameters.

    Purification: Techniques such as recrystallization, chromatography, and distillation are employed to purify the final product.

    Quality Control: Rigorous quality control measures are implemented to ensure the consistency and reliability of the compound for various applications.

Chemical Reactions Analysis

Types of Reactions

(2R)-3-(((2-(4-((2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-yl)methyl)cyclohexanecarboxamido)ethoxy)(hydroxy)phosphoryl)oxy)propane-1,2-diyl distearate undergoes several types of chemical reactions, including:

    Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrole and cyclohexane moieties, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can target the carbonyl groups within the compound, resulting in the formation of reduced alcohol derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the ester and amide functional groups, leading to the formation of substituted derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines and alcohols. Reaction conditions typically involve controlled temperatures, solvents, and catalysts to facilitate the desired transformations.

Major Products Formed

The major products formed from these reactions include oxidized, reduced, and substituted derivatives of the original compound. These products can exhibit different chemical and physical properties, making them useful for various applications.

Scientific Research Applications

(2R)-3-(((2-(4-((2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-yl)methyl)cyclohexanecarboxamido)ethoxy)(hydroxy)phosphoryl)oxy)propane-1,2-diyl distearate has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a reagent and intermediate in organic synthesis, enabling the development of new chemical entities and materials.

    Biology: It is employed in biochemical studies to investigate enzyme interactions, protein modifications, and cellular processes.

    Medicine: The compound has potential therapeutic applications, including drug delivery systems and as a component in pharmaceutical formulations.

    Industry: It is utilized in the production of specialty chemicals, polymers, and surfactants, contributing to advancements in material science and industrial processes.

Mechanism of Action

The mechanism of action of (2R)-3-(((2-(4-((2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-yl)methyl)cyclohexanecarboxamido)ethoxy)(hydroxy)phosphoryl)oxy)propane-1,2-diyl distearate involves its interaction with specific molecular targets and pathways. The compound can:

    Bind to Enzymes: It can act as an inhibitor or activator of enzymes, modulating their activity and influencing biochemical pathways.

    Interact with Proteins: The compound can bind to proteins, affecting their structure and function, and potentially leading to therapeutic effects.

    Modulate Cellular Processes: It can influence cellular processes such as signal transduction, gene expression, and metabolic pathways, contributing to its biological activity.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to (2R)-3-(((2-(4-((2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-yl)methyl)cyclohexanecarboxamido)ethoxy)(hydroxy)phosphoryl)oxy)propane-1,2-diyl distearate include:

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups and its potential for diverse applications in chemistry, biology, medicine, and industry. Its ability to undergo various chemical reactions and interact with biological targets makes it a valuable compound for scientific research and industrial applications.

Properties

Molecular Formula

C53H95N2O11P

Molecular Weight

967.3 g/mol

IUPAC Name

[(2R)-3-[2-[[4-[(2,5-dioxopyrrol-1-yl)methyl]cyclohexanecarbonyl]amino]ethoxy-hydroxyphosphoryl]oxy-2-octadecanoyloxypropyl] octadecanoate

InChI

InChI=1S/C53H95N2O11P/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-51(58)63-44-48(66-52(59)34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2)45-65-67(61,62)64-42-41-54-53(60)47-37-35-46(36-38-47)43-55-49(56)39-40-50(55)57/h39-40,46-48H,3-38,41-45H2,1-2H3,(H,54,60)(H,61,62)/t46?,47?,48-/m1/s1

InChI Key

RECGFAKBUZGNCV-OCPMVZMQSA-N

Isomeric SMILES

CCCCCCCCCCCCCCCCCC(=O)OC[C@H](COP(=O)(O)OCCNC(=O)C1CCC(CC1)CN2C(=O)C=CC2=O)OC(=O)CCCCCCCCCCCCCCCCC

Canonical SMILES

CCCCCCCCCCCCCCCCCC(=O)OCC(COP(=O)(O)OCCNC(=O)C1CCC(CC1)CN2C(=O)C=CC2=O)OC(=O)CCCCCCCCCCCCCCCCC

Origin of Product

United States

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